Isobutyl butyrate

Odor Threshold Sensory Analysis Flavor Chemistry

Isobutyl butyrate (2-methylpropyl butanoate) is not interchangeable with linear butyrate esters. Its branched alcohol moiety yields a unique odor threshold of 0.0016 ppm and a complex sweet, fruity, pineapple, apple, bubble gum taste at 20 ppm—ideal for premium beverages, confectionery, and dairy. Compliant with FEMA 2187, JECFA 158, FDA 21 CFR 172.515, and EU 1334/2008. Available in ≥98% FG purity. Trusted by flavor houses for authentic fruit top notes without harsh volatility or fatty undertones.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 539-90-2
Cat. No. B008406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl butyrate
CAS539-90-2
SynonymsN-BUTYRIC ACID ISOBUTYL ESTER; 2-methyl-1-butylbutanoate; Butanoic acid, methyl propyl ester; Butanoicacid,2-methylpropylester; butanoicacid2-methylpropylester; Butyric acid, isobutyl ester; butyricacid,isobutylester; butyricacidisobutylester
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(C)C
InChIInChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3
InChIKeyRGFNRWTWDWVHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in most fixed oils;  slightly soluble in water;  insoluble in glycerol
1 ml in 8 ml 60% alcohol (in ethanol)

Isobutyl Butyrate CAS 539-90-2: Technical Specifications and Procurement Baseline


Isobutyl butyrate (2-methylpropyl butanoate) is a branched-chain aliphatic ester in the butanoate class, characterized by a clear, colorless liquid appearance and a molecular weight of 144.21 g/mol. It is widely recognized for its role as a volatile flavor compound in ripening fruits and as a synthetic flavor and fragrance agent . This compound is defined by its physical and chemical specifications, including a density of 0.861 g/mL at 25°C and a boiling point of 157-158°C .

Why Isobutyl Butyrate Cannot Be Replaced by a Generic 'Butyrate Ester'


The assumption that all butyrate esters are interchangeable is a critical error in flavor and fragrance formulation, as well as in industrial applications. The specific branching of the alcohol moiety in isobutyl butyrate directly dictates its unique sensory profile, volatility, and physicochemical behavior, differentiating it from linear analogs like n-butyl butyrate or shorter-chain esters like ethyl butyrate . These structural nuances result in quantifiable differences in odor threshold and character, which are paramount for achieving precise organoleptic targets and meeting stringent regulatory specifications, such as those defined by FEMA (No. 2187) and JECFA (No. 158) .

Quantitative Differentiation: Isobutyl Butyrate vs. Comparable Butyrate Esters


Odor Threshold Comparison: Isobutyl Butyrate vs. Ethyl Butyrate vs. Butyl Butyrate

Isobutyl butyrate exhibits a distinct olfactory profile characterized by an odor threshold of 0.0016 ppm in air, which is significantly higher (i.e., less potent) than ethyl butyrate (0.00004 ppm) but substantially lower (i.e., more potent) than butyl butyrate (0.0048 ppm) [1]. This places its volatility and sensory impact in a precise intermediate position among key butyrate esters.

Odor Threshold Sensory Analysis Flavor Chemistry

Sensory Profile Comparison: Isobutyl Butyrate vs. Butyl Butyrate in Model Formulations

In a comparative study of volatile compounds in apple cultivars, isobutyl butyrate was detected at a mean concentration of 0.001 ± 0.003 μg/kg in 'Gamhong' apples and was not detected in other cultivars, while its isomer butyl butyrate was detected at much higher and variable concentrations across cultivars (e.g., 0.178 ± 0.139 μg/kg in 'Gamhong') [1]. This demonstrates that isobutyl butyrate's contribution to the overall aroma is more selective and cultivar-dependent compared to the more abundant butyl butyrate.

Flavor Profile Sensory Evaluation Formulation

Regulatory Identity and Purity Standard: Isobutyl Butyrate vs. Unspecified Butyrate Esters

Isobutyl butyrate is assigned a unique FEMA number (2187) and JECFA number (158), which are distinct from those of ethyl butyrate (FEMA 2427, JECFA 29) and butyl butyrate (FEMA 2186, JECFA 151) [1]. This regulatory specificity mandates that formulations requiring 'isobutyl butyrate' cannot legally substitute another ester without proper re-approval. Furthermore, the procurement of high-purity isobutyl butyrate (≥98% by GC) ensures compliance with FCC and FG specifications, which is a quantifiable metric for quality control .

Regulatory Compliance Food Safety Purity Specification

Taste Profile Comparison: Isobutyl Butyrate vs. Butyl Butyrate

Isobutyl butyrate exhibits a distinct taste profile at low concentrations, described as sweet, fruity, pineapple, apple, bubble gum and tutti-frutti at 20 ppm . In contrast, butyl butyrate at a higher concentration of 40 ppm is characterized as sweet, fresh, fruity, and slightly fatty . This indicates that isobutyl butyrate provides a cleaner, more defined fruity and candy-like taste with less fatty off-notes, even at half the concentration.

Taste Threshold Flavor Profile Sensory Science

Strategic Procurement Scenarios for Isobutyl Butyrate Based on Evidenced Differentiation


Precision Flavor Formulation for Apple, Pineapple, and Berry Profiles

This scenario leverages the compound's precisely defined odor threshold (0.0016 ppm) and complex taste profile (sweet, fruity, pineapple, apple, bubble gum at 20 ppm) to create authentic fruit and confectionery flavors . Its use is indicated when a formulator requires a potent, yet not overwhelming, fruity top note that avoids the harsh volatility of ethyl butyrate and the fatty undertones of butyl butyrate. This is critical for high-value applications like premium beverages, confectionery, and dairy products where a clean, true-to-fruit character is paramount.

Regulatory-Compliant Food and Beverage Additive

Procurement of isobutyl butyrate is mandatory for any food, beverage, or flavor house seeking to manufacture products that are compliant with specific FEMA (2187) and JECFA (158) listings . Substitution with another ester is not permitted without a complete reformulation and regulatory re-submission. This scenario is essential for companies manufacturing for markets with strict food additive regulations (e.g., FDA 21 CFR 172.515 in the US, or EU Regulation 1334/2008), where the use of the exact listed substance is non-negotiable for legal sale.

High-Fidelity Fragrance Development for Fine Perfumery and Cosmetics

In fine fragrance, isobutyl butyrate is selected for its unique ability to provide a sweet, fruity, and candy-like nuance (berry, cherry, tutti frutti) that is more complex and less 'generic' than linear butyrate esters . Its specific olfactory character, described as 'sweet, fruity, candy, berry, cherry, tutti frutti, over ripe and bubble gum-like,' makes it a valuable component for creating modern, playful, or gourmand accords in perfumes, lotions, and soaps where a high-impact, recognizable fruity signature is desired .

Analytical Standard for Food Authentication and Quality Control

As a naturally occurring trace volatile in apples and other fruits, isobutyl butyrate serves as a biomarker for fruit authenticity and quality . Laboratories and food testing facilities procure high-purity analytical standards of isobutyl butyrate (≥98% by GC) to calibrate GC-MS and HPLC systems for the precise quantification of this compound in fruit products, juices, and fermented beverages. This application is critical for detecting adulteration, monitoring ripening, and ensuring product consistency, where the specific identification and quantification of this exact molecule is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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